molecular formula C22H19N5O B1674415 Galunisertib CAS No. 700874-72-2

Galunisertib

货号 B1674415
CAS 编号: 700874-72-2
分子量: 369.4 g/mol
InChI 键: IVRXNBXKWIJUQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galunisertib (LY2157299) is a small molecular experimental cancer drug previously in development by Eli Lilly . It is a TGF-b inhibitor . Development of galunisertib by Eli Lilly was discontinued in January 2020 . Galunisertib was investigated in a phase II trial for treatment of hepatocellular carcinoma .


Molecular Structure Analysis

Galunisertib is one of the most prolific compounds in the number of structurally characterized polymorphic modifications . Crystal chemical analysis of 11 solvates of galunisertib was carried out using the method of molecular Voronoi–Dirichlet polyhedra .


Physical And Chemical Properties Analysis

Galunisertib has a molecular weight of 369.42 . Its chemical formula is C22H19N5O . It appears as a white to beige powder .

科学研究应用

Treatment of Solid Tumors and Non-Small Cell Lung Cancer (NSCLC)

Galunisertib has been used in a phase Ib/II study in combination with nivolumab for the treatment of solid tumors and NSCLC . The study targeted tumor immune suppression in patients with advanced refractory solid tumors and patients with recurrent/refractory NSCLC . The trial was conducted between October 2015 and August 2020, and no dose-limiting toxicities were observed in phase I . Preliminary efficacy was observed in a subset of patients in the Phase 2 NSCLC cohort .

Antifibrotic Effects on Dermal Fibroblasts

Galunisertib has shown antifibrotic effects on TGF-β-induced fibroproliferative dermal fibroblasts . It has been found to diminish dermal fibroblast proliferation to homeostatic levels without cytotoxicity at concentrations as high as 10 μM . An in vitro scratch assay revealed that galunisertib significantly enhanced cellular migration and in vitro wound closure beginning 24 h post-injury .

Treatment of Glioma

Galunisertib has been used in trials studying the basic science and treatment of Glioma . Gliomas are a type of tumor that occurs in the brain and spinal cord.

Treatment of Neoplasms

Galunisertib has also been used in trials for the treatment of Neoplasms . Neoplasms are abnormal growths of tissue that can lead to cancer.

Treatment of Solid Tumor

Galunisertib has been used in trials studying the treatment of Solid Tumor . Solid tumors are an abnormal mass of tissue that usually does not contain cysts or liquid areas.

Treatment of Glioblastoma

Galunisertib has been used in trials studying the treatment of Glioblastoma . Glioblastoma is a type of aggressive brain tumor.

Treatment of Prostate Cancer

Galunisertib has been used in trials studying the treatment of Prostate Cancer . Prostate cancer is a common type of cancer in men.

Inhibition of TGFβ-dependent Functions

Galunisertib has been demonstrated to inhibit a number of TGFβ-dependent functions leading to anti-tumor activity . This makes it a promising candidate for cancer therapy.

作用机制

Mode of Action

Galunisertib binds to the kinase domain of TGFβRI, thereby preventing the activation of TGF-β-mediated signaling pathways . It selectively inhibits the serine/threonine activity of the receptor, thereby preventing the phosphorylation of downstream proteins, SMAD2 and SMAD3 . This inhibition of TGF-β signaling can reverse TGF-β and regulatory T cell-mediated suppression of human T cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by galunisertib is the TGF-β/SMAD signaling pathway . By inhibiting TGFβRI, galunisertib prevents the phosphorylation of SMAD2 and SMAD3, key proteins in the TGF-β signaling pathway . This inhibition disrupts the pathway, leading to a decrease in tumor growth, survival, and metastasis .

Result of Action

The molecular effects of galunisertib include the inhibition of TGF-β-induced SMAD phosphorylation, which leads to a decrease in the expression of fibrotic genes . On a cellular level, galunisertib has been shown to inhibit the proliferation of TGF-β-overexpressing tumor cells . It also promotes anti-tumor immunity, leading to durable, complete responses in some cases .

Action Environment

The action of galunisertib can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Studies have shown that the combination of galunisertib with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models, demonstrating potential synergy when co-targeting TGFβ and PD-1/PD-L1 pathways . .

安全和危害

Galunisertib was found to be well tolerated in a study with patients with advanced hepatocellular carcinoma . The most common treatment-related adverse events were fatigue, abdominal pain, nausea, and increased alkaline phosphatase .

未来方向

Galunisertib is currently being studied in combination with nivolumab (anti-PD-1) for the treatment of patients with advanced solid tumors including hepatocellular carcinoma . Incorporating radiation into a treatment regimen including anti-PD-1 therapy and TGFβ blockade would be a reasonable next step .

属性

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220362
Record name Galunisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galunisertib

CAS RN

700874-72-2
Record name Galunisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700874-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galunisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galunisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Galunisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALUNISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galunisertib
Reactant of Route 2
Galunisertib
Reactant of Route 3
Reactant of Route 3
Galunisertib
Reactant of Route 4
Galunisertib
Reactant of Route 5
Reactant of Route 5
Galunisertib
Reactant of Route 6
Reactant of Route 6
Galunisertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。